

GALA Peptide: A Technical Guide to Structure, Function, and Application

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Introduction

The **GALA** peptide is a synthetic, 30-amino acid peptide designed to mimic the fusogenic properties of viral proteins.^{[1][2][3]} Its sequence is characterized by a repeating glutamic acid-alanine-leucine-alanine (EALA) motif.^{[1][2][4]} This design confers a remarkable pH-sensitive amphipathic nature, making **GALA** a valuable tool in drug and gene delivery systems.^{[1][2][4]} At neutral pH, the peptide exists as a soluble random coil, but under acidic conditions, such as those found in endosomes, it undergoes a conformational change to an alpha-helix.^{[1][2][4]} This structural transition facilitates its insertion into lipid membranes, leading to membrane disruption and the release of therapeutic cargo into the cytoplasm.^[4] This guide provides a comprehensive overview of the **GALA** peptide, including its structure, mechanism of action, quantitative biophysical data, and detailed experimental protocols for its study.

GALA Peptide: Structure and Properties

The primary sequence of the **GALA** peptide is WEAALAEALAEALAEHLAEALAEALEALAA.^[4]^[5] This sequence was rationally designed to be of sufficient length to span a lipid bilayer when in an alpha-helical conformation.^{[1][2]} The inclusion of glutamic acid residues provides the pH-sensing capability, while the leucine and alanine residues contribute to the formation of a hydrophobic face upon alpha-helix formation.^{[1][2][4]}

Quantitative Biophysical Data

The following table summarizes key quantitative data related to the **GALA** peptide's structure and function.

Parameter	Value	Conditions	Reference(s)
Amino Acid Sequence	WEAALAEALAEALAE HLAEALAEALEALAA	-	[4][5]
Number of Amino Acids	30	-	[1][2][4]
pH of Conformational Change	5.0 - 5.7	Transition from random coil to alpha-helix	[1][2][6]
Monomers per Pore	8 - 12 (approximately 10 ± 2)	In lipid bilayers	[1][2][7]
Pore Diameter	5 - 10 Å	In lipid bilayers	[7]

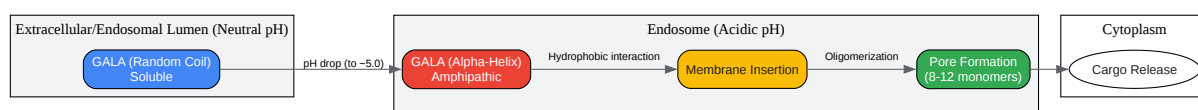
Mechanism of Action: A pH-Dependent Process

GALA's mechanism of action is a multi-step process initiated by a decrease in pH. This elegant system allows for targeted membrane disruption within the acidic environment of endosomes, a critical step for the cytosolic delivery of macromolecules.

- **Acid-Induced Conformational Change:** At neutral pH (around 7.4), the glutamic acid residues in **GALA** are deprotonated and negatively charged, leading to electrostatic repulsion and a random coil conformation in solution.[1][2][4] As the pH drops to acidic levels (pH 5.0-5.7), the glutamic acid residues become protonated, neutralizing their negative charge.[4][6] This reduction in electrostatic repulsion allows the peptide to fold into an amphipathic alpha-helix. [1][2][4]
- **Membrane Binding and Insertion:** The newly formed alpha-helical **GALA** exposes a hydrophobic face, which readily interacts with and inserts into the lipid bilayer of the endosomal membrane.[1][2][4]

- **Pore Formation:** Once inserted into the membrane, **GALA** monomers aggregate to form transmembrane pores or channels.[1][2][4] These pores are composed of approximately 8-12 **GALA** monomers arranged with their hydrophilic faces lining the pore interior.[1][2][7]
- **Cargo Release:** The formation of these pores disrupts the integrity of the endosomal membrane, allowing the co-internalized therapeutic cargo to escape into the cytoplasm, thereby avoiding lysosomal degradation.[4]

Signaling and Mechanistic Pathway



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Caption: pH-dependent mechanism of **GALA** peptide action.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis, purification, and functional characterization of the **GALA** peptide.

Peptide Synthesis and Purification

3.1.1. Solid-Phase Peptide Synthesis (SPPS)

GALA is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

- **Resin:** A suitable resin, such as a Wang or Rink amide resin, is used as the solid support.
- **Amino Acid Coupling:** Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. A coupling agent, such as HBTU or HATU, is used to facilitate the formation of the peptide bond.

- **Fmoc Deprotection:** The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF.
- **Cleavage and Deprotection:** Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
- **Precipitation and Washing:** The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times with cold ether to remove the cleavage cocktail and scavengers.

3.1.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude **GALA** peptide is purified using RP-HPLC.

- **Column:** A C18 column is commonly used for peptide purification.
- **Mobile Phases:**
 - Buffer A: 0.1% TFA in water.
 - Buffer B: 0.1% TFA in acetonitrile.
- **Gradient:** A linear gradient of increasing Buffer B concentration is used to elute the peptide from the column. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
- **Detection:** The peptide is detected by monitoring the absorbance at 214 nm and 280 nm.
- **Fraction Collection and Analysis:** Fractions corresponding to the major peak are collected, and their purity is assessed by analytical RP-HPLC and mass spectrometry.
- **Lyophilization:** The pure fractions are pooled and lyophilized to obtain the final peptide product as a white powder.

Functional Assays

3.2.1. Membrane Fusion Assay (Lipid Mixing)

This assay, based on Fluorescence Resonance Energy Transfer (FRET), measures the ability of **GALA** to induce the mixing of lipid bilayers.

- **Liposome Preparation:** Two populations of small unilamellar vesicles (SUVs) are prepared. One population is labeled with a FRET donor (e.g., NBD-PE), and the other with a FRET acceptor (e.g., Rhodamine-PE).
- **Assay Procedure:**
 - The two labeled liposome populations are mixed in a fluorescence cuvette.
 - **GALA** peptide is added to the mixture.
 - The pH of the solution is lowered to the desired acidic value (e.g., pH 5.0).
 - Fusion between the labeled liposomes results in the dilution of the FRET pair in the membrane, leading to a decrease in FRET efficiency and an increase in the donor fluorescence intensity.
 - The change in fluorescence is monitored over time using a spectrofluorometer.

3.2.2. Membrane Permeabilization Assay (Calcein Leakage)

This assay measures the ability of **GALA** to form pores in lipid membranes by monitoring the release of a fluorescent dye from liposomes.

- **Liposome Preparation:** SUVs are prepared encapsulating a high concentration of the fluorescent dye calcein. At this high concentration, the fluorescence of calcein is self-quenched.
- **Assay Procedure:**
 - The calcein-loaded liposomes are added to a fluorescence cuvette.
 - **GALA** peptide is added to the solution.

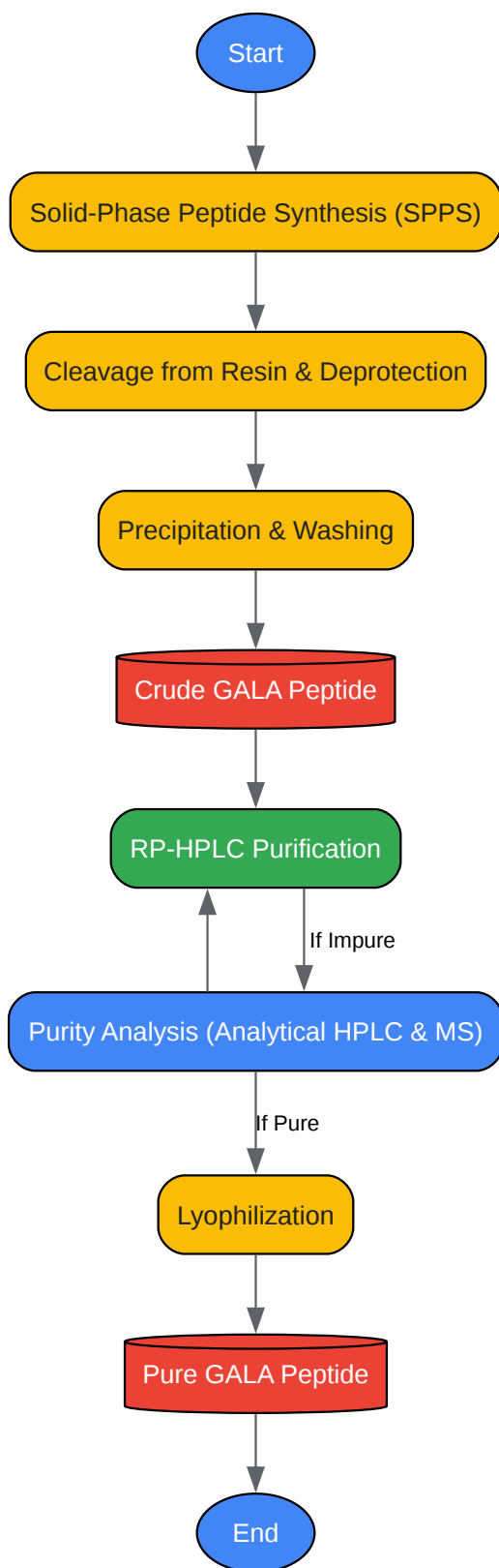
- The pH is lowered to the desired acidic value.
- The formation of pores by **GALA** leads to the leakage of calcein from the liposomes into the surrounding buffer.
- The dilution of calcein results in de-quenching and an increase in its fluorescence intensity.
- The fluorescence increase is monitored over time. The percentage of leakage can be calculated by comparing the fluorescence intensity to that of a sample where the liposomes have been completely lysed with a detergent (e.g., Triton X-100).

3.2.3. Cellular Uptake Assay

Flow cytometry can be used to quantify the cellular uptake of fluorescently labeled **GALA**.

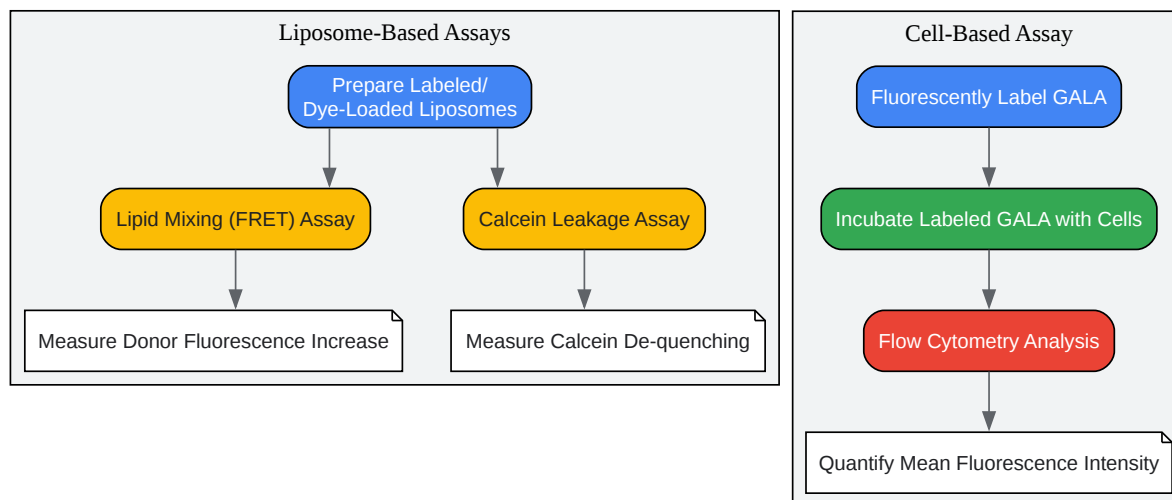
- Peptide Labeling: **GALA** is labeled with a fluorescent dye (e.g., FITC, Cy5).
- Cell Culture: A suitable cell line is cultured to the desired confluency.
- Assay Procedure:
 - The cells are incubated with the fluorescently labeled **GALA** for a specific period.
 - After incubation, the cells are washed to remove any unbound peptide.
 - The cells are then detached from the culture plate (e.g., using trypsin).
 - The fluorescence intensity of the individual cells is analyzed using a flow cytometer. An increase in the mean fluorescence intensity of the cell population indicates cellular uptake of the peptide.

Experimental Workflows



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Caption: Workflow for **GALA** peptide synthesis and purification.



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Caption: Workflow for **GALA** functional assays.

Applications in Drug and Gene Delivery

The pH-responsive and membrane-disruptive properties of **GALA** make it a highly attractive component for advanced drug delivery systems. Its primary role is to facilitate the endosomal escape of therapeutic agents, a major barrier to the efficacy of many biologic drugs.

- **Gene Delivery:** **GALA** can be incorporated into lipoplexes or polyplexes to enhance the delivery of nucleic acids (e.g., plasmid DNA, siRNA) to the cytoplasm.[4]
- **Drug Delivery:** It can be conjugated to or co-formulated with various drugs, including small molecules and proteins, to improve their intracellular delivery and therapeutic effect.[8]
- **Nanoparticle Functionalization:** **GALA** can be used to functionalize the surface of nanoparticles, such as liposomes, to create "smart" delivery vehicles that release their payload in response to the acidic environment of endosomes.[4]

Conclusion

The **GALA** peptide represents a well-characterized and versatile tool for overcoming the endosomal barrier in drug and gene delivery. Its predictable pH-dependent conformational change and subsequent membrane disruption provide a robust mechanism for enhancing the cytosolic delivery of a wide range of therapeutic molecules. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals looking to harness the potential of this remarkable peptide. Further research into **GALA** derivatives and its application in more complex delivery systems continues to be a promising area of investigation.[6]

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